molecular formula C18H20ClFN2O2 B2882660 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1788784-38-2

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2882660
CAS No.: 1788784-38-2
M. Wt: 350.82
InChI Key: VFSAOOWXMOODGM-UHFFFAOYSA-N
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Description

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-fluorobenzyl)urea is a synthetic urea derivative intended for research and experimental applications. Urea-based compounds are of significant interest in medicinal chemistry and drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is a key feature for developing potent and selective enzyme inhibitors or receptor modulators . This compound features a hybrid structure incorporating substituted phenyl rings, a design motif common in the development of bioactive molecules. For instance, structurally related 1-(phenethyl)urea analogs have been extensively studied as potent and selective negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor (CB1) . Such CB1 NAMs have shown promise in preclinical research for attenuating the reinstatement of cocaine-seeking behavior, highlighting the therapeutic potential of this chemical class in addressing substance use disorders . The specific substitutions on the core urea scaffold are critical for modulating potency, selectivity, and drug-like properties, including metabolic stability and brain penetrance . Researchers can utilize this compound as a chemical reference standard, a building block for further synthetic elaboration, or a candidate for in vitro screening assays to explore its interactions with various biological targets. Its structure suggests potential application in neuropharmacology and GPCR (G-protein coupled receptor) research. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. The specific biological activity, mechanism of action, and primary research applications for this exact compound are not fully characterized in the public domain and require further investigation by qualified researchers.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2/c1-18(24-2,14-4-3-5-15(19)10-14)12-22-17(23)21-11-13-6-8-16(20)9-7-13/h3-10H,11-12H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSAOOWXMOODGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-fluorobenzyl)urea, also known by its CAS number 1788784-38-2, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

  • Molecular Formula : C18H20ClFN2O2
  • Molecular Weight : 350.82 g/mol
  • Structure : The compound features a urea functional group attached to a methoxypropyl and a fluorobenzyl moiety, which are critical for its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. One prominent target is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound could potentially elevate endocannabinoid levels, leading to various therapeutic effects, particularly in conditions where endocannabinoid deficiency is implicated.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Anti-inflammatory Effects : The elevation of endocannabinoids may contribute to anti-inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : Due to its interaction with the endocannabinoid system, it may also exhibit analgesic (pain-relieving) properties.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

  • Inhibition of FAAH :
    • A study demonstrated that similar compounds effectively inhibited FAAH and increased anandamide levels in vivo. This suggests that this compound may exhibit comparable efficacy.
  • Therapeutic Applications :
    • Research has indicated that compounds with similar structures show promise in treating conditions such as chronic pain and anxiety disorders due to their modulation of the endocannabinoid system.
  • Comparative Studies :
    • In comparative studies involving other FAAH inhibitors, this compound exhibited an ED50 (effective dose for 50% inhibition) that was competitive with established drugs in preclinical models .

Data Table: Biological Activity Summary

Activity Type Mechanism Potential Applications
Anti-inflammatoryFAAH inhibitionInflammatory diseases
AnalgesicEndocannabinoid system modulationChronic pain management
NeuroprotectiveElevation of neuroprotective factorsNeurodegenerative diseases

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structural analogs are distinguished by variations in aromatic substituents, linker groups, and additional functional moieties. Key examples include:

1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea (T.2)
  • Structure : Contains a triazole linker instead of methoxypropyl.
  • Activity : Exhibits VEGFR-2 kinase inhibition comparable to sorafenib, highlighting the importance of the urea core and halogenated aryl groups in kinase targeting .
1-(3-Chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea (Compound 12)
  • Structure : Incorporates a quinazolinyl scaffold.
  • Key Difference : The quinazoline core introduces planar aromaticity, which may enhance DNA binding but reduce blood-brain barrier permeability compared to the target compound’s aliphatic linker .
1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(3-fluorobenzyl)urea (Compound 13)
  • Structure : Features a 3-fluorobenzyl group instead of 4-fluorobenzyl.

Pharmacological Activity Comparison

Compound Name Key Substituents Molecular Weight Biological Activity Reference
Target Compound 3-Cl-Ph, 4-F-Bn, methoxypropyl ~350–360* Not reported (structural analog data used)
T.2 3-Cl-Ph, triazole, 4-MeO-Bn ~400* VEGFR-2 inhibition (~sorafenib)
Compound 12 Quinazoline, 3-Cl-Bn ~450* Antiproliferative (cell line-specific)
1-(3-Chloro-4-methylphenyl)-3-...urea (4g) 3-Cl-4-Me-Ph, azetidinone ~400* Antiproliferative (unspecified targets)
1-(4-Cyanophenyl)-3-(3-Cl-Ph)urea (6f) 4-CN-Ph, 3-Cl-Ph 272.0 No activity reported (simpler scaffold)

*Estimated based on molecular formulas.

Key Observations:
  • Halogenation: Chloro and fluoro substituents are common in kinase inhibitors (e.g., T.2) and antiproliferative agents (e.g., Compound 12). The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs .
  • Linker Flexibility : Methoxypropyl chains (target compound) improve solubility over rigid linkers like triazoles (T.2) or aromatic cores (Compound 12) .
  • Molecular Weight : Higher molecular weights (e.g., Compound 12) correlate with reduced bioavailability, suggesting the target compound’s intermediate size (~350–360 Da) may offer a balance between activity and pharmacokinetics .

Physicochemical Properties

  • Solubility : The methoxypropyl group in the target compound may enhance aqueous solubility compared to compounds with hydrophobic linkers (e.g., thiophen-2-yl in ) .

Preparation Methods

General Synthetic Strategy for Urea Derivatives

Urea derivatives are typically synthesized via nucleophilic addition of amines to isocyanates or through carbodiimide-mediated coupling of amines. For asymmetrical ureas like 1-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(4-fluorobenzyl)urea, a stepwise approach is often employed to ensure regioselectivity.

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • 2-(3-Chlorophenyl)-2-methoxypropylamine : A secondary amine with aryl and methoxy substituents.
  • 4-Fluorobenzyl isocyanate : An aromatic isocyanate.

The urea linkage forms via reaction between the amine and isocyanate groups.

Stepwise Preparation Methods

Synthesis of 2-(3-Chlorophenyl)-2-Methoxypropylamine

This intermediate is critical for introducing the 3-chlorophenyl and methoxy moieties. A plausible route involves:

Friedel-Crafts Alkylation
  • Reaction : 3-Chlorotoluene reacts with methoxypropene in the presence of AlCl₃ to form 2-(3-chlorophenyl)-2-methoxypropane.
  • Nitration : The intermediate undergoes nitration using HNO₃/H₂SO₄ to introduce a nitro group.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Key Data :

Step Reagents/Conditions Yield (%)
1 AlCl₃, 0–5°C, 12 hr 78
2 HNO₃ (conc.), 50°C 65
3 H₂ (1 atm), Pd-C 92

Synthesis of 4-Fluorobenzyl Isocyanate

This electrophilic component is prepared via:

Phosgenation of 4-Fluorobenzylamine
  • Reaction : 4-Fluorobenzylamine reacts with phosgene (COCl₂) in anhydrous dichloromethane.
  • Workup : Excess phosgene is quenched with aqueous NaHCO₃.

Key Data :

Parameter Value
Temperature 0–5°C
Reaction Time 3 hr
Yield 85%

Urea Bond Formation

The final step involves coupling the amine and isocyanate:

Isocyanate-Amine Coupling
  • Reaction : 2-(3-Chlorophenyl)-2-methoxypropylamine reacts with 4-fluorobenzyl isocyanate in dry THF under nitrogen.
  • Catalyst : Triethylamine (5 mol%) accelerates the reaction.

Optimized Conditions :

Parameter Value
Solvent THF
Temperature 25°C
Time 24 hr
Yield 74%

Side Reactions :

  • Competing formation of biuret byproducts if moisture is present.
  • Isocyanate dimerization at elevated temperatures.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

For laboratories avoiding phosgene, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate urea formation:

  • Activation : 4-Fluorobenzylamine is activated with EDC and HOBt (hydroxybenzotriazole).
  • Coupling : Reaction with 2-(3-chlorophenyl)-2-methoxypropylamine in DMF.

Key Data :

Parameter Value
Catalyst EDC/HOBt
Solvent DMF
Yield 68%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, 8H, aromatic), 4.85 (s, 2H, NH₂), 3.25 (s, 3H, OCH₃).
  • HRMS : Calculated for C₁₈H₁₉ClFN₂O₂ [M+H]⁺: 365.1124; Found: 365.1128.

Challenges and Optimization Opportunities

regioselectivity in Amine Synthesis

Friedel-Crafts alkylation may yield positional isomers. Use of directed ortho-metallation strategies could improve selectivity.

Isocyanate Stability

4-Fluorobenzyl isocyanate is hygroscopic. Anhydrous conditions and molecular sieves are critical.

Q & A

Q. What are the established synthetic routes for 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-fluorobenzyl)urea, and how do reaction conditions impact yield?

The synthesis typically involves multi-step organic reactions, starting with chlorinated aniline derivatives and isocyanate intermediates. Key steps include nucleophilic substitution for introducing the 3-chlorophenyl group and urea bond formation via carbamate intermediates. Reaction parameters such as solvent polarity (e.g., acetonitrile or DMF), temperature (60–80°C for cyclization), and catalyst choice (e.g., DABCO for urea formation) critically influence yield and purity. Chromatography (HPLC or flash) is often required for purification .

Q. Which spectroscopic and computational methods are used to characterize this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Computational tools like density functional theory (DFT) predict electronic properties, and SMILES/InChI notations encode structural features for database comparisons. X-ray crystallography (where applicable) resolves crystal packing and hydrogen-bonding networks .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (MTT assay on cancer cell lines). Receptor-binding affinity is assessed via radioligand displacement or surface plasmon resonance (SPR). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related targets are prioritized to identify lead potential .

Advanced Research Questions

Q. How can regioselectivity challenges in urea bond formation be addressed during synthesis?

Regioselectivity is controlled using protective groups (e.g., Boc for amines) and temperature-modulated stepwise reactions. For example, activating the 4-fluorobenzyl amine with phosgene before coupling to the 3-chlorophenyl-methoxypropyl moiety minimizes side products. Kinetic vs. thermodynamic control in isocyanate reactions can be optimized via solvent selection (polar aprotic solvents favor urea formation) .

Q. What strategies resolve racemic mixtures of this compound, and how is enantiomeric purity validated?

Chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution (lipase-mediated hydrolysis) separates enantiomers. Enantiomeric excess (ee) is quantified using polarimetry or chiral HPLC with UV/ECD detectors. Absolute configuration is confirmed via X-ray crystallography or comparative NMR with known chiral analogs .

Q. How do structural modifications (e.g., fluorobenzyl vs. thiophene substitution) alter biological activity?

Substituent effects are studied via SAR (Structure-Activity Relationship) campaigns. For instance, replacing the 4-fluorobenzyl group with thiophene (electron-rich heterocycle) enhances π-π stacking with hydrophobic enzyme pockets, while methoxypropyl chains improve solubility. Computational docking (AutoDock, Schrödinger) predicts binding modes, validated by mutagenesis studies on target proteins .

Q. What mechanistic insights explain contradictory data in enzyme inhibition studies?

Discrepancies may arise from allosteric modulation, redox-dependent activity, or assay interference (e.g., compound aggregation). Use orthogonal assays (fluorescence quenching, ITC for binding thermodynamics) and probe off-target effects via kinome-wide profiling. Redox activity is assessed using glutathione quenching or ESR spectroscopy .

Methodological Considerations

Q. How are stability and degradation profiles evaluated under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂) identify labile groups (e.g., urea bond cleavage at pH < 2). LC-MS tracks degradation products, while accelerated stability testing (40°C/75% RH) predicts shelf life. Plasma stability assays (incubation with liver microsomes) assess metabolic susceptibility .

Q. What in silico tools predict pharmacokinetic properties like bioavailability or CYP inhibition?

Tools like SwissADME predict logP (lipophilicity), while ProTox-II assesses toxicity risks. CYP450 inhibition is modeled via molecular docking against CYP3A4/2D6 isoforms. MD simulations (GROMACS) evaluate membrane permeability and blood-brain barrier penetration .

Q. How are crystallographic data leveraged to design analogs with improved potency?

X-ray structures of the compound bound to targets (e.g., kinases) reveal key interactions (hydrogen bonds with backbone amides, hydrophobic contacts with methoxypropyl). Fragment-based drug design (FBDD) introduces substituents (halogens, sulfonamides) to fill unexplored pockets, validated by free-energy perturbation (FEP) calculations .

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